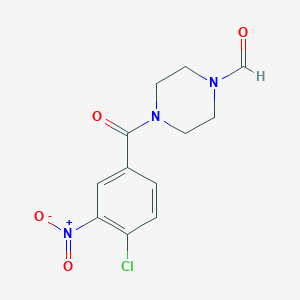![molecular formula C16H20N2O3 B5848873 N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, also known as CYT387, is a small molecule inhibitor that targets Janus Kinases (JAKs). It was first synthesized in 2007 by Celgene Corporation and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is a selective inhibitor of JAK1 and JAK2, which are proteins that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide blocks the downstream signaling of these proteins, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to increase the production of red blood cells, which may have therapeutic applications in the treatment of anemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is its selectivity for JAK1 and JAK2. This allows for more targeted inhibition of these proteins, reducing the risk of off-target effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has also been shown to have limitations in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of more effective formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide that address its solubility and half-life limitations. Another potential area of research is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research into the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, particularly in the context of chronic diseases.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the amide. The resulting product is purified using column chromatography to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide as a white solid.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. It has been studied in vitro and in vivo for the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-14(8-5-9-15(12)18(20)21)16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDABXJLBCWPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
